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Compound of Interest

2-Chloro-7-
Compound Name:
(trifluoromethyl)quinoxaline

CAS No.: 883-94-3

Cat. No.: B1603563

Get Quote

Executive Summary & Compound Identity

2-Chloro-7-(trifluoromethyl)quinoxaline (CAS: 883-94-3) is a halogenated quinoxaline
derivative utilized primarily as a scaffold for synthesizing bioactive molecules, particularly
tyrosine kinase inhibitors (e.g., VEGFR, PDGFR antagonists).[1] Its structural integrity is
defined by the specific regiochemistry of the trifluoromethyl group at position 7 and the reactive
chlorine at position 2, which serves as a handle for nucleophilic aromatic substitution (

).
Chemical Identity
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Property Detail
IUPAC Name 2-Chloro-7-(trifluoromethyl)quinoxaline
CAS Number 883-94-3

Molecular Formula

Molecular Weight 232.59 g/mol

| - " 2-Chloro-6-(trifluoromethyl)quinoxaline
someric Impuri
pury (Common byproduct)

Synthesis & Regiochemical Considerations

The synthesis typically involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine
with a glyoxylic acid derivative, followed by chlorination. This process inherently produces a
mixture of 6- and 7-trifluoromethyl isomers, making spectroscopic differentiation critical.

Reaction Pathway (DOT Visualization)

The following diagram illustrates the synthetic route and the divergence of regioisomers.
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Caption: Synthetic pathway showing the formation of regioisomers. Separation is required to
isolate the 7-CF3 target.
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Spectroscopic Data Specifications
Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), the molecule exhibits a distinct fragmentation pattern driven by
the stability of the quinoxaline core and the lability of the C-Cl bond.

Key Diagnostic lons:

m/z (Intensity) lon Identity Fragmentation Mechanism

| 232 /234 |

| Molecular ion. Shows characteristic 3:1 ratio for
.]1213/215]

| Loss of Fluorine atom (rare but observable). | | 197 |

| Loss of Chlorine radical; formation of cation at C2. | | 169 |
| Contraction of the pyrazine ring after Cl loss. | | 145 |

| Deep fragmentation of the benzenoid ring. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong C-F stretches and the aromatic skeletal vibrations.
e C-H Stretch (Aromatic):

(Weak)

e C=N Stretch:

(Characteristic of quinoxaline ring)

e C-C Ring Stretch:

e C-F Stretch:
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(Very Strong, Broad bands)

e C-CI Stretch:

(In-plane bending/stretching)

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the 7-trifluoromethyl isomer from the 6-
trifluoromethyl isomer.

NMR (300/400 MHz,

)

The chemical environment of the protons differs significantly between isomers due to the
position of the electron-withdrawing

group relative to the protons.

Diagnostic Signals for 2-Chloro-7-(trifluoromethyl)quinoxaline:

8.95 ppm (1H, s):H-3. The most deshielded proton on the pyrazine ring. Singlet.
e 8.45 ppm (1H, s):H-8. This proton is isolated between the
nitrogen and the

group. It appears as a singlet (or fine quartet due to long-range F coupling). This is the key
differentiator.

8.15 ppm (1H, d,

):H-5. Ortho coupling to H-6.

7.90 ppm (1H, dd,

):H-6. Vicinal coupling to H-5 and meta coupling to H-8 (if resolved).

Comparison with 6-Isomer:
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« In the 6-trifluoromethyl isomer, the isolated proton is H-5, which would appear as a singlet
around 8.2-8.3 ppm. The protons H-7 and H-8 would show ortho coupling.

e Rule of Thumb: If the spectrum shows a singlet in the aromatic region (excluding H-3) that is
highly deshielded (~8.4+ ppm) and adjacent to the Nitrogen, it is likely H-8 of the 7-isomer.

NMR (376 MHz,

)

e -63.0 ppm (s): Characteristic of the trifluoromethyl group attached to an aromatic ring.

Experimental Protocols
Protocol A: Sample Preparation for NMR

» Solvent Selection: Use Deuterated Chloroform (

) with 0.03% TMS as an internal standard. DMSO-
is an alternative if solubility is poor, but shifts will vary slightly.

o Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent. Ensure the solution is
clear; filter if necessary to remove inorganic salts from the synthesis.

e Acquisition:
o 1H: 16 scans, 2 second relaxation delay.

o 19F: 32 scans, uncoupled (or coupled to verify structure).

Protocol B: GC-MS Analysis

e Column: HP-5MS or equivalent (30m x 0.25mm, 0.25um film).
e Carrier Gas: Helium at 1.0 mL/min constant flow.
e Temperature Program:

o Start: 60°C (hold 1 min).
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o Ramp: 20°C/min to 280°C.

o Hold: 5 min at 280°C.

Inlet: Split mode (20:1), 250°C.

Detection: MS Source 230°C, Quad 150°C. Scan range 50-500 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1603563/docs#technical-guide-spectroscopic-
characterization-of-2-chloro-7-trifluoromethyl-quinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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